molecular formula C18H23NO3 B1197949 Ractopamine CAS No. 97825-25-7

Ractopamine

Número de catálogo: B1197949
Número CAS: 97825-25-7
Peso molecular: 301.4 g/mol
Clave InChI: YJQZYXCXBBCEAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

      Rutas Sintéticas: La ractopamina se prepara sintéticamente.

      Condiciones de reacción: Las rutas y condiciones sintéticas específicas son propiedad, pero los métodos de producción industrial implican síntesis química.

  • Análisis De Reacciones Químicas

      Reacciones: La ractopamina puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.

      Reactivos y condiciones comunes: Los detalles de reactivos y condiciones específicas no se divulgan públicamente.

      Productos principales: Estas reacciones producen derivados y metabolitos, que contribuyen a sus efectos biológicos.

  • Aplicaciones Científicas De Investigación

    Livestock Growth Promotion

    Ractopamine is widely utilized in the finishing phases of swine production. Research indicates that this compound supplementation can significantly improve average daily gain (ADG) and feed conversion ratios (FCR).

    Table 1: Impact of this compound on Swine Performance

    Study Dosage (mg/kg) ADG Improvement (%) FCR Improvement (%) Carcass Yield (%)
    Study A0 to 7.418.823.7+0.7
    Study B4.512.76.0N/A
    Study C910.58.5N/A

    These findings demonstrate that this compound can lead to substantial economic benefits for producers by enhancing meat yield and quality .

    Cattle Production

    In cattle, this compound has been shown to improve growth performance when administered at recommended doses:

    Table 2: Effects of this compound on Cattle Growth

    Dosage (mg/animal/day) Duration (days) Mortality Rate (%) Lean Meat Yield Improvement (%)
    20028-42Increased from 0.59 to 1.129 per 10,000 cattleSignificant increase observed

    The use of this compound in cattle has raised concerns regarding animal welfare and potential adverse effects, necessitating careful management and monitoring .

    Swine Feed Efficiency Trials

    A series of trials conducted on crossbred finishing pigs demonstrated the efficacy of this compound in improving feed efficiency and carcass quality:

    • Trial Overview: In a controlled study involving over 583 pigs, various dosages of this compound were tested against control groups.
    • Results: Pigs receiving this compound showed a marked increase in ADG by up to 18% compared to control groups with no supplementation.

    Comparative Metabolism Studies

    Research comparing the metabolism of this compound in different species indicates that its pharmacokinetics vary significantly:

    • Study Findings: this compound is metabolized primarily through conjugation with a relatively short half-life, suggesting rapid clearance from the body .
    • Implications: Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential residues in meat products.

    Regulatory Considerations

    This compound's use is subject to varying regulations across countries due to concerns over animal welfare and human health implications:

    • In the United States, this compound is approved for use in swine and cattle, while many countries, including those in the European Union, have banned its use due to safety concerns .
    • Ongoing debates about its safety profile continue to influence agricultural policies globally.

    Mecanismo De Acción

      Agonismo TAAR1: La ractopamina actúa como un agonista completo de TAAR1 murino (no necesariamente en humanos).

      Receptores β-adrenérgicos: También estimula los receptores β-adrenérgicos.

      Resultado: Aumento de la síntesis de proteínas, lo que lleva al crecimiento de las fibras musculares y a una mejor ganancia de peso en los animales.

  • Comparación Con Compuestos Similares

      Singularidad: La ractopamina se destaca por su actividad agonista específica y sus efectos en el ganado.

      Compuestos similares: Si bien la ractopamina es única, es un isómero posicional de la dobutamina, un fármaco relacionado.

    Actividad Biológica

    Ractopamine is a beta-adrenergic agonist used primarily as a feed additive in livestock to promote lean muscle growth and improve feed efficiency. It acts by stimulating beta-adrenergic receptors, leading to various physiological changes in animals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    This compound is a mixture of four stereoisomers, with the RR isomer being the most biologically active. The compound primarily interacts with the β-adrenergic receptors (βAR), particularly β2AR, initiating a signaling cascade that enhances muscle protein synthesis and lipolysis while inhibiting lipogenesis in adipose tissue. This results in increased lean muscle deposition and reduced fat accumulation in livestock .

    Key Effects on Metabolism:

    • Increased Protein Synthesis: this compound enhances muscle protein synthesis, leading to improved average daily gain (ADG) and feed conversion efficiency (G:F) in pigs .
    • Lipolysis Stimulation: It promotes fat breakdown while inhibiting fat synthesis, which contrasts with insulin's action in adipose tissue .
    • Reduced Plasma Urea Concentration: Studies have shown that this compound can lower plasma urea levels due to enhanced nitrogen utilization in protein metabolism .

    Growth Performance

    A study conducted with 336 finishing pigs demonstrated that those fed this compound HCl (10 mg/kg) exhibited significantly greater ADG and G:F compared to control groups over a 21-day trial. The final weights of this compound-treated pigs were consistently higher, indicating its effectiveness as a growth promoter .

    ParameterControl GroupThis compound Group
    Average Daily Gain (ADG)BaselineIncreased by 16%
    Feed Conversion Efficiency (G:F)BaselineImproved
    Final WeightLowerHigher

    Behavioral Effects

    Behavioral studies indicate that pigs receiving this compound displayed increased activity levels during the initial weeks of treatment. They were more alert and spent more time at feeding stations compared to controls. However, these behavioral changes diminished over time .

    Case Studies

    • Pork Production Study: In a controlled trial, pigs receiving this compound showed a 12% reduction in plasma urea concentrations within 14 days of supplementation, highlighting its role in enhancing protein metabolism .
    • Skeletal Muscle Analysis: Gene expression studies revealed that this compound administration led to increased levels of asparagine synthetase (ASNS) and activating transcription factor 5 (ATF5), which are associated with amino acid biosynthesis and protein translation processes .

    Potential Risks and Concerns

    Despite its benefits in livestock production, this compound has been associated with adverse effects on animal welfare and potential health risks for consumers. Reports indicate that animals treated with this compound may experience tremors and lesions, raising ethical concerns about its use in food production . Furthermore, there are hypotheses suggesting that consumption of this compound-treated meat could be linked to increased tumor growth due to its effects on cellular processes .

    Propiedades

    IUPAC Name

    4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YJQZYXCXBBCEAQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7048378
    Record name Ractopamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7048378
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    301.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol.
    Record name RACTOPAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    CAS No.

    97825-25-7
    Record name Ractopamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=97825-25-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ractopamine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ractopamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7048378
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name RACTOPAMINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name RACTOPAMINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ractopamine
    Reactant of Route 2
    Reactant of Route 2
    Ractopamine
    Reactant of Route 3
    Reactant of Route 3
    Ractopamine
    Reactant of Route 4
    Reactant of Route 4
    Ractopamine
    Reactant of Route 5
    Ractopamine
    Reactant of Route 6
    Reactant of Route 6
    Ractopamine
    Customer
    Q & A

    Q1: How does ractopamine exert its effects on muscle growth?

    A1: this compound is a beta-adrenergic agonist, meaning it binds to and activates beta-adrenergic receptors. In skeletal muscle, this compound primarily binds to beta2-adrenergic receptors, mimicking the effects of adrenaline. [] This binding triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle cells. [, ] This shift in protein turnover promotes muscle growth and leanness. [, , , ]

    Q2: Does this compound affect muscle fiber type composition?

    A2: Yes, studies have shown that this compound administration can cause a shift in muscle fiber type composition. Specifically, it promotes a shift from oxidative (Type I) fibers to glycolytic (Type II) fibers. [, ] This shift is associated with increased muscle mass and altered metabolic profiles in the muscle. [, ]

    Q3: What is the molecular formula and weight of this compound?

    A3: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol.

    Q4: Does this compound possess any catalytic properties?

    A4: this compound is not known to have any catalytic properties. It functions as a beta-adrenergic agonist, binding to receptors and initiating downstream signaling pathways but does not directly catalyze chemical reactions.

    Q5: Have there been computational studies on this compound?

    A6: While the provided research abstracts do not delve into specific computational studies on this compound, they highlight the use of techniques like principal component analysis (PCA) and partial least-squares (PLS) regression for analyzing spectral data and developing quantitative models for this compound detection. []

    Q6: What are the regulatory considerations surrounding the use of this compound in food animals?

    A9: The use of this compound in food-producing animals is a subject of regulatory scrutiny due to potential human health concerns. While approved for use in some countries like the United States, it is banned in others, including the European Union and China. [] The presence of this compound residues in food products is strictly monitored and regulated due to these concerns. [, ]

    Q7: How is this compound metabolized and excreted in animals?

    A10: this compound is primarily metabolized in the liver and excreted in urine, largely as metabolites rather than the parent drug. [, , , ] Conjugation, particularly with sulfate and glucuronic acid, plays a significant role in its metabolism. [, ] The primary route of excretion is through urine, with biliary excretion also contributing to a lesser extent. [, , , ]

    Q8: What is the bioavailability of this compound after oral administration?

    A11: The oral bioavailability of this compound is relatively low. In rats, it was determined to be 2.99%. []

    Q9: How is this compound distributed in the body after administration?

    A12: Following intravenous administration in rats, this compound exhibits a wide distribution, with the highest concentrations found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. []

    Q10: How does this compound affect muscle protein synthesis in vitro?

    A13: Studies using cultured rat myotubes demonstrated that this compound significantly increases the incorporation of [35S]methionine into total cellular protein, including 43-kDa proteins and myosin heavy chain protein, indicating enhanced protein synthesis. []

    Q11: What animal models have been used to study the effects of this compound?

    A14: A variety of animal models have been utilized to investigate the effects of this compound, including cattle [, , , , , , ], sheep [, , , ], pigs [, , , , , , , , , ], ducks [], broiler chicks [], rabbits [], and fish. []

    Q12: What are the effects of this compound on growth performance in finishing pigs?

    A15: this compound supplementation in finishing pig diets consistently resulted in improved growth performance, including increased average daily gain (ADG), improved feed efficiency (G:F), and increased carcass weight. [, , , , , , , , ]

    Q13: How does this compound affect carcass characteristics in finishing pigs?

    A16: this compound supplementation in finishing pigs led to favorable changes in carcass characteristics, including increased lean meat percentage, decreased backfat thickness, and increased loin muscle area. [, , , , , , , , ]

    Q14: Are there any safety concerns related to the consumption of meat from animals treated with this compound?

    A18: While some countries permit the use of this compound in food animals, it is banned in others due to potential human health risks. [] These concerns often stem from the potential for cardiovascular effects and other adverse reactions in susceptible individuals. [, ]

    Q15: Are there strategies for targeted delivery of this compound to specific tissues?

    A19: The research provided focuses on the administration of this compound through feed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] There is no mention of targeted delivery strategies for this compound.

    Q16: Are there specific biomarkers used to monitor the effects of this compound?

    A20: The research primarily uses growth performance parameters and carcass characteristics as indicators of this compound's effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While they don't highlight specific biomarkers, changes in gene expression of muscle growth-related factors, such as sk-alpha-actin and IGF-I, could potentially serve as biomarkers for this compound's effects on muscle growth. []

    Q17: What analytical techniques are commonly used to detect and quantify this compound residues?

    A21: Several analytical methods are employed for detecting and quantifying this compound residues, including high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and surface-enhanced Raman spectroscopy (SERS). [, , , , ]

    Q18: What is the environmental fate of this compound?

    A18: The provided research does not offer insights into the environmental fate and degradation of this compound.

    Q19: Are there studies on the dissolution and solubility of this compound?

    A19: The provided research does not delve into the dissolution and solubility characteristics of this compound.

    Q20: How are analytical methods for this compound detection validated?

    A24: Method validation for this compound analysis generally involves establishing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical results. [, ]

    Q21: Can this compound induce an immune response in animals or humans?

    A21: The research papers do not mention immunogenicity related to this compound.

    Q22: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

    A22: The research provided focuses on the metabolism and excretion of this compound but does not elaborate on specific interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

    Q23: What is the biocompatibility and biodegradability of this compound?

    A23: The research primarily focuses on the effects and detection of this compound but doesn't provide detailed information on its biocompatibility or biodegradability.

    Q24: Are there viable alternatives to this compound as a growth promotant?

    A29: The research mentions exploring chromium supplementation and energy restriction as potential alternatives to this compound for enhancing growth performance and carcass characteristics in finishing pigs. []

    Q25: How do alternatives to this compound compare in terms of performance and cost?

    A30: While the research investigates alternatives, it primarily focuses on their effects on growth performance and carcass characteristics. [] It doesn't provide a comprehensive comparison of their cost-effectiveness or other factors.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.